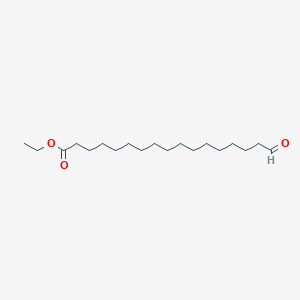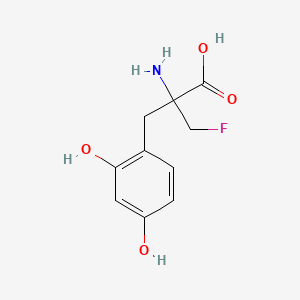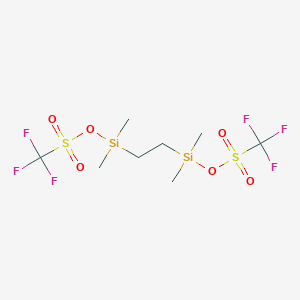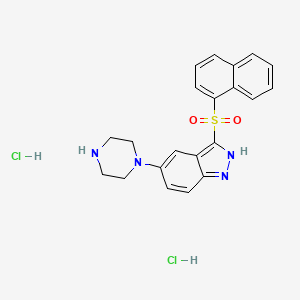
Ethyl17-oxoheptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 17-oxoheptadecanoate is an organic compound with the molecular formula C19H36O3 It is an ester derivative of heptadecanoic acid, characterized by the presence of an ethyl group and a ketone functional group at the 17th carbon position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of ethyl heptadecanoate using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the 17th carbon position. This reaction requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of ethyl 17-oxoheptadecanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 17-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 17-oxoheptadecanoic acid.
Reduction: Formation of 17-hydroxyheptadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 17-oxoheptadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ethyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.
類似化合物との比較
Ethyl 17-oxoheptadecanoate can be compared with other similar compounds such as:
Ethyl heptadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Methyl 17-oxoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
17-oxoheptadecanoic acid: The free acid form, which is more acidic and may have different reactivity compared to the ester.
The uniqueness of ethyl 17-oxoheptadecanoate lies in its combination of an ester and ketone functional group, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C19H36O3 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
ethyl 17-oxoheptadecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
InChIキー |
UUMFNFADXHWNSQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)

![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)


